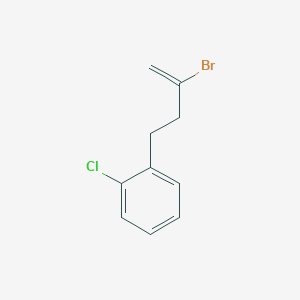

2-Bromo-4-(2-chlorophenyl)-1-butene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-bromobut-3-enyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSNVIQQHNBSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641108 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-02-4 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Bromo 4 2 Chlorophenyl 1 Butene and Analogues

Strategies for Regioselective and Stereoselective Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. mnstate.edulibretexts.org Discovered by Victor Grignard, for which he received the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as that in a carbonyl group or an alkyl halide. mnstate.edulibretexts.org The carbon atom bound to magnesium acts as a potent nucleophile and a strong base, making it highly reactive. miracosta.eduyoutube.com Due to this reactivity, reactions must be conducted in anhydrous (water-free) conditions, as even trace amounts of protic solvents like water can quench the reagent. libretexts.orgmiracosta.edu

The versatility of Grignard reagents allows for the synthesis of complex carbon skeletons from simpler starting materials. For instance, reacting a Grignard reagent with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, which can be further modified to produce the desired butene structure. youtube.comaroonchande.com

A direct and effective method for constructing the 4-phenyl-1-butene (B1585249) backbone involves the cross-coupling of an allyl magnesium halide with a substituted benzyl (B1604629) halide. nih.gov In this approach, the nucleophilic allyl Grignard reagent attacks the electrophilic benzylic carbon of the halide, displacing the halide and forming a new carbon-carbon bond.

This reaction can be facilitated by catalysts. For example, copper and iron complexes have been shown to effectively catalyze the cross-coupling of Grignard reagents with alkyl and benzyl halides. researchgate.net The use of CuCN·2LiCl can promote smooth cross-coupling between functionalized arylmagnesium halides and benzylic bromides. researchgate.net The choice of solvent is also crucial; using 2-methyl-tetrahydrofuran (2-MeTHF) instead of standard tetrahydrofuran (B95107) (THF) can be advantageous for preparing benzylmagnesium halides, as it reduces the undesirable side reaction of diaryl dimerization. google.com

Table 1: Representative Conditions for Grignard-based Coupling Reactions

| Nucleophile | Electrophile | Catalyst/Additive | Solvent | Key Observation |

| Functionalized Arylmagnesium Halides | Benzylic Bromides | CuCN·2LiCl | THF | Smooth cross-coupling reaction. researchgate.net |

| Aryl Grignard Reagents | Benzyl Halides | Iron(III) Amine-bis(phenolate) Complexes | Not specified | Catalyzes the coupling to form diarylmethanes. researchgate.net |

| Benzylmagnesium Halide | Not specified | None | 2-Methyl-THF | Reduces dimerization compared to reactions in THF. google.com |

| Allylmagnesium Bromide | Carbonyls/Esters | None | Diethyl Ether | Highly reactive, may add to multiple electrophilic sites. nih.gov |

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. acs.orgmdpi-res.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, typically involve an oxidative addition, transmetalation, and reductive elimination cycle. acs.orgrhhz.net

For the synthesis of a phenyl-butene skeleton, a common strategy is the Suzuki coupling, which pairs an organoboron compound with an organohalide. For instance, a substituted arylboronic acid could be coupled with a halo-butene. Another powerful method is the Stille coupling, which utilizes organotin reagents. The coupling of allyltributyltin with an aryl halide is a well-established method for forming an allyl-aryl bond. nih.gov A challenge with using substituted allylic reagents in these reactions is the potential formation of a mixture of constitutional isomers (α- and γ-coupled products). nih.gov However, careful selection of ligands and conditions can often control the regioselectivity. nih.gov

More recent advancements include cross-coupling reactions that proceed through the migratory insertion of a metal carbene, expanding the scope of accessible molecular structures. nih.govpku.edu.cn

Table 2: Comparison of Transition Metal-Catalyzed Cross-Coupling Methods

| Reaction Name | Nucleophile | Electrophile | Catalyst (Typical) | Key Features |

| Suzuki Coupling | Organoboron Compound (e.g., Arylboronic acid) | Organohalide (e.g., Halo-butene) | Palladium complex | High stability of reagents, good functional group tolerance. rhhz.net |

| Stille Coupling | Organotin Compound (e.g., Allyltributyltin) | Aryl Halide | Palladium complex | Tolerant of many functional groups, but tin byproducts can be toxic. nih.gov |

| Negishi Coupling | Organozinc Compound | Organohalide | Palladium or Nickel complex | High reactivity and functional group tolerance. acs.org |

| Hiyama Coupling | Organosilane (e.g., Allyltrifluorosilane) | Organohalide | Palladium complex | Activated by a fluoride (B91410) source; silicon byproducts are non-toxic. nih.gov |

When the target molecule contains a stereocenter, as in many biologically active compounds, enantioselective synthesis is required to produce a single enantiomer. Asymmetric catalysis uses a chiral catalyst to control the stereochemical outcome of the reaction. youtube.com

Enantioselective α-arylation of carbonyl compounds, which can be precursors to the phenyl-butene skeleton, has been achieved using palladium catalysts with chiral ligands or through organocatalysis. researchgate.netmdpi.com For example, the proline-catalyzed aldol (B89426) reaction is a foundational organocatalytic method for creating chiral β-hydroxy ketones, which can be further elaborated. youtube.com More advanced methods include the iridium-catalyzed enantioselective C–H alkylation of lactams with alkenes and the palladium-catalyzed enantioselective α-allylation of butenolides, which can create all-carbon quaternary stereocenters with excellent enantioselectivity (up to 99% ee). bohrium.comrsc.org

Table 3: Examples of Enantioselective Synthetic Methods

| Reaction Type | Substrate Type | Catalyst System | Enantiomeric Excess (ee) |

| α-Allylation | Deconjugated Butenolides | Pd(2)(dba)(3) / Chiral Phosphoramidite Ligand | Up to 99% bohrium.com |

| γ-Arylation | β,γ-Unsaturated Butenolides | Palladium / Chiral Ligand | Excellent enantioselectivities researchgate.net |

| sp3 C–H Alkylation | γ-Butyrolactam | Chiral Iridium(I) Complex | Highly enantioselective rsc.org |

| α-Alkylation | Cyclic Ketones | Cinchona-based Primary Amine (Photo-organocatalysis) | Highly enantioselective rsc.org |

Grignard Reagents in the Elaboration of Phenyl-Butene Skeletons

Controlled Introduction of Halogen Functionalities

Once the carbon skeleton is assembled, the final step is the introduction of the halogen atoms at the desired positions. The regioselectivity of this step is paramount for obtaining the correct isomer.

The target molecule, 2-Bromo-4-(2-chlorophenyl)-1-butene, possesses a vinylic bromine, meaning the bromine is attached directly to one of the double-bonded carbons. However, its isomers could feature an allylic bromine, which is attached to the carbon adjacent to the double bond. The choice of brominating agent and reaction conditions determines which position is functionalized.

Allylic Bromination: This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. masterorganicchemistry.com The reaction proceeds via a free-radical mechanism. masterorganicchemistry.com A key feature of this mechanism is the formation of a resonance-stabilized allylic radical. openochem.org For an unsymmetrical alkene like 4-(2-chlorophenyl)-1-butene (B1625731), this delocalized radical can react with bromine at two different positions, potentially leading to a mixture of products. echemi.comstackexchange.com An "allylic rearrangement" can occur where the double bond shifts, often favoring the formation of the more thermodynamically stable, more substituted alkene (Zaitsev's rule). masterorganicchemistry.com

Vinylic Bromination: Direct bromination of the vinylic position of an alkene is less common than allylic bromination. One strategy involves the addition of bromine (Br₂) across the double bond to form a dibromoalkane, followed by the elimination of one equivalent of hydrogen bromide (HBr) using a base to form the vinyl bromide. researchgate.net Another approach involves the conversion of a ketone precursor to a vinyl halide. For example, reacting an enolizable ketone with a reagent like triphenylphosphine-halogen ( (PhO)₃P-X₂ ) can yield the corresponding vinyl halide under mild conditions. organic-chemistry.org

Table 4: Reagents for Selective Bromination of Alkenes

| Position | Reagent(s) | Mechanism | Key Considerations |

| Allylic | N-Bromosuccinimide (NBS) + Light/Initiator | Free Radical Chain | Selectively brominates the position adjacent to the double bond. masterorganicchemistry.com Can lead to rearranged products due to resonance-stabilized radical intermediate. openochem.orgmasterorganicchemistry.com |

| Vinylic | 1. Br₂ (Addition) 2. Base (Elimination) | Electrophilic Addition followed by Elimination | Two-step process. Regioselectivity of elimination is crucial. researchgate.net |

| Vinylic | (PhO)₃P-Br₂ on a ketone precursor | Halogenation of enol | Provides direct access to vinyl bromides from carbonyl compounds. organic-chemistry.org |

Selective Bromination at Allylic or Vinylic Positions

Mechanistic Investigations of Bromination Reagents and Conditions

The synthesis of this compound involves the introduction of a bromine atom at the allylic position of the butene chain. This transformation is a cornerstone of organic synthesis, with N-bromosuccinimide (NBS) being the reagent of choice for such allylic and benzylic brominations. chadsprep.comwikipedia.org The use of NBS is preferred over molecular bromine (Br₂) for these specific reactions because it allows for a low, controlled concentration of bromine to be maintained throughout the reaction, which is crucial for minimizing unwanted side reactions like electrophilic addition across the double bond. chadsprep.commasterorganicchemistry.com

The reaction proceeds via a free-radical chain mechanism. chemistrysteps.comlibretexts.org The process is typically initiated by light (UV irradiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgmasterorganicchemistry.com

The mechanism unfolds in several key steps:

Initiation: The process begins with the homolytic cleavage of the initiator or the weak N-Br bond in NBS to generate a small number of bromine radicals (Br•). masterorganicchemistry.comchemistrysteps.com

Propagation:

A bromine radical abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond) of the precursor, 4-(2-chlorophenyl)-1-butene. This is the energetically favored position due to the formation of a resonance-stabilized allylic radical. chemistrysteps.comyoutube.com

The hydrogen bromide (HBr) generated in the previous step reacts with NBS to produce a molecule of bromine (Br₂). chemistrysteps.comlibretexts.org This step is critical as it keeps the concentration of both HBr and Br₂ low. libretexts.orgmasterorganicchemistry.com

The allylic radical then reacts with the newly formed Br₂ to yield the final product, this compound, and another bromine radical, which continues the chain reaction. masterorganicchemistry.comyoutube.com

Termination: The reaction ceases when the radical species combine with each other.

A potential complication in allylic bromination is the possibility of an "allylic rearrangement," where the double bond shifts, leading to the formation of an isomeric product. masterorganicchemistry.com The resonance-stabilized allylic radical intermediate has two carbons where the radical character resides, which can lead to a mixture of products. masterorganicchemistry.comechemi.com For the precursor to this compound, this could result in the formation of 4-bromo-4-(2-chlorophenyl)-1-butene as a byproduct. The ratio of these products is influenced by factors such as steric hindrance and the relative stability of the resulting alkenes. masterorganicchemistry.comechemi.com

| Factor | Influence on Reaction Mechanism and Outcome | Typical Conditions |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) provides a low, steady concentration of Br₂, favoring radical substitution over electrophilic addition. chadsprep.comlibretexts.org | Slight molar excess relative to the alkene substrate. |

| Initiator | Radical initiators (e.g., AIBN, benzoyl peroxide) or UV light are required to start the radical chain reaction by generating initial bromine radicals. wikipedia.org | Catalytic amount of initiator or irradiation with a UV lamp. |

| Solvent | Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used to prevent ionic side reactions. wikipedia.org | Anhydrous CCl₄, cyclohexane, or benzene (B151609). |

| Temperature | Higher temperatures can favor substitution over addition but must be controlled to prevent decomposition and unwanted side reactions. masterorganicchemistry.com | Typically run at the reflux temperature of the chosen solvent. |

| Byproducts | Succinimide is the main byproduct from NBS. Allylic rearrangement can lead to isomeric bromoalkenes. masterorganicchemistry.comechemi.com | Succinimide can be removed by filtration. Isomeric products may require chromatographic separation. |

Directed Chlorination of Aromatic Rings

The synthesis of the 2-chlorophenyl moiety of the target molecule requires the regioselective introduction of a chlorine atom onto a benzene ring. The position of electrophilic substitution on a substituted benzene ring is governed by the electronic properties of the substituent already present. libretexts.orgmsu.edu Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as either ortho/para-directing or meta-directing. libretexts.org

Halogens, like chlorine, are an interesting case as they are deactivating due to their electronegativity (inductive effect) yet are ortho/para-directing because their lone pairs can donate into the ring to stabilize the intermediate carbocation (resonance effect). libretexts.org For the synthesis of the "(2-chlorophenyl)" fragment, one would typically start with a pre-halogenated compound.

Advanced synthetic methods aim to overcome the statistical mixtures often obtained in classical electrophilic aromatic substitution. nsf.gov Catalyst-controlled regioselective halogenation has emerged as a powerful strategy. For instance, certain catalysts can direct chlorination specifically to the ortho position, even when the para position is sterically and electronically favored. nsf.govscientificupdate.com

One reported method for the highly efficient ortho-selective electrophilic chlorination of phenols utilizes a Lewis basic selenoether catalyst. nsf.gov While the substrate for this compound is not a phenol, this research highlights the principle of using catalysts to control regiochemistry. Such catalysts often work by forming an intermediate complex with the halogenating agent and the substrate, positioning the electrophile for attack at a specific site. scientificupdate.com For non-phenolic substrates, directed ortho-metalation followed by reaction with a chlorine source is another powerful, albeit multi-step, strategy.

| Strategy | Description | Applicability & Remarks |

|---|---|---|

| Inherent Substituent Effects | Utilizes the natural directing ability of a group already on the ring (e.g., an alkyl group directs ortho/para). libretexts.org | Often gives mixtures of isomers (ortho and para) that require separation. msu.edu |

| Directed Ortho-Metalation (DoM) | A directing group (e.g., -CONR₂, -OMe) facilitates deprotonation of the adjacent ortho position with a strong base, followed by quenching with an electrophilic chlorine source (e.g., C₂Cl₆). | Highly regioselective for the ortho position but requires strongly basic conditions and specific directing groups. |

| Catalyst-Controlled Chlorination | A catalyst (e.g., Lewis basic selenoether, thiourea (B124793) derivatives) interacts with the substrate and chlorinating agent (e.g., NCS) to favor substitution at a specific position. nsf.govscientificupdate.com | An emerging area offering high selectivity under milder conditions. Substrate scope can be limited. nsf.gov |

| Blocking Groups | A bulky group is temporarily installed at a reactive position (e.g., para) to force substitution at another site (e.g., ortho), and is later removed. | Adds extra steps to the synthesis but can be very effective for achieving specific substitution patterns. |

Multi-Step Synthetic Sequences and Process Optimization

Convergent Synthesis Strategies Incorporating Halogenated Building Blocks

For this compound, a convergent strategy would involve the separate synthesis of two key halogenated building blocks:

A (2-chlorophenyl) fragment: This could be in the form of an organometallic reagent, such as (2-chlorophenyl)boronic acid or a 2-chlorophenyl Grignard reagent.

A C4 bromo-alkene fragment: This would be a four-carbon chain containing both the double bond and the bromine atom, with a reactive handle for coupling, for example, 1,2-dibromo-1-butene or a related structure.

These two fragments can then be joined using a metal-catalyzed cross-coupling reaction, a powerful class of reactions for forming carbon-carbon bonds. sigmaaldrich.comwikipedia.org Reactions like the Suzuki-Miyaura (using an organoboron reagent) or Negishi (using an organozinc reagent) coupling are prime candidates for this transformation. fiveable.melumenlearning.com This approach allows for the complex halogenation patterns to be installed on simpler fragments before the main carbon skeleton is assembled.

Influence of Catalytic Systems and Reaction Environment on Purity and Efficiency

The success of the convergent strategy described above hinges on the cross-coupling step, which is highly dependent on the catalytic system and reaction environment. sigmaaldrich.comorgsyn.org Palladium-based catalysts are the most common and effective for these types of transformations. lumenlearning.comlibretexts.org The choice of catalyst, ligands, solvent, base, and temperature can dramatically influence the reaction's yield, purity, and rate. whiterose.ac.ukacs.org

Catalyst: The palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and its oxidation state are critical. sigmaaldrich.comorgsyn.org

Ligands: Phosphine-based ligands (e.g., PPh₃, Buchwald or Hartwig ligands) are essential. They stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). fiveable.meorgsyn.org

Reaction Environment: The choice of solvent (e.g., THF, DMF, toluene), base (e.g., K₂CO₃, Cs₂CO₃, Et₃N), and temperature must be carefully optimized to ensure efficient reaction while minimizing side reactions, such as homocoupling of the starting materials or decomposition of the catalyst.

Optimizing these parameters is crucial for achieving high purity and efficiency, reducing the need for extensive purification of the final product. acs.org

Reaction Scalability Considerations in Synthetic Development

Translating a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges. bohrium.comchemanalyst.com For the synthesis of this compound, several factors must be considered for safe and efficient scale-up.

Iii. Elucidation of Chemical Transformations and Reaction Mechanisms of 2 Bromo 4 2 Chlorophenyl 1 Butene

Reactivity of the Allylic Bromide Moiety

The allylic positioning of the bromine atom in 2-Bromo-4-(2-chlorophenyl)-1-butene is crucial to its reactivity. It allows for the stabilization of reaction intermediates through resonance, influencing the pathways of both substitution and elimination reactions. Allylic halides, in general, are known to be excellent substrates for a variety of nucleophilic substitution reactions. ucalgary.ca

Nucleophilic substitution reactions involve the replacement of the bromine atom (the leaving group) by a nucleophile. These reactions can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). chemicalnote.com

The SN1 pathway is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. chemicalnote.com In the case of this compound, the resulting allylic carbocation is stabilized by resonance, which delocalizes the positive charge across two carbon atoms. This stabilization makes the SN1 pathway a viable option, particularly under conditions that favor carbocation formation. libretexts.org The subsequent step involves a rapid attack by the nucleophile on the carbocation. chemicalnote.com

The SN2 pathway, on the other hand, is a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group at the same time as the leaving group departs. chemicalnote.com Allylic halides are particularly reactive towards SN2 reactions due to the stabilization of the transition state through overlap of the p-orbitals of the double bond with the orbitals of the incoming nucleophile and the leaving group. libretexts.org

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of its mechanism.

SN1 Reactions: The carbocation intermediate formed in an SN1 reaction is trigonal planar and therefore achiral. chemicalnote.com A nucleophile can attack this planar intermediate from either face with equal probability. If the original halide is chiral, this leads to the formation of a racemic mixture of products, meaning both retention and inversion of the original stereochemistry are observed. chemicalnote.commasterorganicchemistry.com

SN2 Reactions: The SN2 mechanism proceeds with a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the carbon center. chemicalnote.com This stereospecific outcome is a hallmark of the SN2 pathway and is often referred to as a Walden inversion. quora.com

| Reaction Pathway | Stereochemical Outcome | Key Feature |

| SN1 | Racemization (mixture of retention and inversion) | Planar carbocation intermediate allows for attack from either face. chemicalnote.commasterorganicchemistry.com |

| SN2 | Inversion of configuration | Backside attack by the nucleophile. chemicalnote.comquora.com |

The choice of solvent and the nature of the nucleophile play a critical role in determining whether a substitution reaction proceeds via an SN1 or SN2 pathway.

Solvent Effects:

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids have the ability to solvate both cations and anions effectively. They are particularly good at stabilizing the carbocation intermediate in SN1 reactions and the leaving group anion. Thus, polar protic solvents favor the SN1 pathway. libretexts.org

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but lack acidic protons. They are effective at solvating cations but not anions. This property favors the SN2 mechanism by leaving the nucleophile less solvated and therefore more reactive. libretexts.org

Nucleophile Effects:

Strong vs. Weak Nucleophiles: Strong nucleophiles, which are typically negatively charged (e.g., OH⁻, RO⁻, CN⁻), favor the SN2 reaction because they can effectively attack the electrophilic carbon in a concerted step. libretexts.org Weak nucleophiles, such as water and alcohols, are not strong enough to initiate a backside attack and therefore favor the SN1 pathway, which relies on the formation of a carbocation intermediate. stackexchange.com

Bulky Nucleophiles: Sterically hindered or bulky nucleophiles can slow down the rate of SN2 reactions due to steric hindrance with the substrate. youtube.com

| Factor | Favors SN1 | Favors SN2 |

| Solvent | Polar Protic (e.g., water, ethanol) libretexts.org | Polar Aprotic (e.g., acetone, DMF) libretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) stackexchange.com | Strong (e.g., OH⁻, CN⁻) libretexts.org |

In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen bromide (HBr) is removed to form a new pi bond, resulting in a conjugated diene. These reactions also proceed through two main pathways: E1 (unimolecular elimination) and E2 (bimolecular elimination). pharmaguideline.com

The E1 pathway is a two-step process that shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. pharmaguideline.com In the second step, a base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

The E2 pathway is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, and a double bond is formed. pharmaguideline.com

Substitution and elimination reactions are often in competition with each other. researchgate.net The outcome of the reaction depends on several factors, including the structure of the substrate, the nature of the base/nucleophile, and the reaction conditions.

Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles tend to favor substitution (SN2). However, strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination (E2) because their bulkiness makes it difficult to attack the electrophilic carbon, but they can readily abstract a proton from the periphery of the molecule. youtube.com Strong bases, in general, favor E2 elimination. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions have higher activation energies and result in an increase in the number of molecules, leading to a more positive entropy change. youtube.com

Substrate Structure: Tertiary halides are more prone to elimination than primary or secondary halides due to steric hindrance that disfavors SN2 reactions and the formation of a stable carbocation that can lead to E1 or E2 products. libretexts.org

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes important. Zaitsev's rule is an empirical rule that predicts the major product in many elimination reactions. masterorganicchemistry.comlibretexts.org

Zaitsev's Rule: This rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.compressbooks.pub This is because the transition state leading to the more stable alkene is lower in energy. masterorganicchemistry.com For this compound, elimination could potentially lead to the formation of a conjugated diene. The formation of a conjugated system is a strong driving force, and the most stable conjugated diene would be predicted as the major product under thermodynamic control. youtube.com

The regiochemical outcome can be influenced by the choice of base. Small, strong bases tend to favor the Zaitsev product. libretexts.org However, the use of a bulky, sterically hindered base can lead to the formation of the less substituted alkene, known as the Hofmann product, due to preferential abstraction of the sterically more accessible proton. libretexts.orgutdallas.edu

| Rule | Prediction | Governing Factor |

| Zaitsev's Rule | The more substituted alkene is the major product. masterorganicchemistry.compressbooks.pub | Formation of the more stable alkene. masterorganicchemistry.com |

| Hofmann Rule | The less substituted alkene is the major product. chadsprep.com | Favored by sterically hindered bases. libretexts.orgutdallas.edu |

Organometallic Transformations (e.g., Olefin Metathesis, Reductive Dehalogenation)

Organometallic chemistry provides powerful tools for the modification of this compound.

Olefin Metathesis: This reaction involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.orgorganic-chemistry.org For this compound, cross-metathesis with another olefin can lead to the formation of new, more complex alkenes. masterorganicchemistry.com The reaction is driven by the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the desired product. wikipedia.org Ring-closing metathesis is also a possibility if the molecule contains another double bond at an appropriate distance. organic-chemistry.orglibretexts.org

Reductive Dehalogenation: The bromine atom in this compound can be removed through reductive dehalogenation. This process replaces the halogen with a hydrogen atom and can be achieved using various reducing agents. epa.gov Studies have shown that vinyl bromides can undergo reductive dehalogenation, sometimes at a faster rate than their chlorinated counterparts. acs.org This reaction can proceed via single-electron transfer mechanisms, often facilitated by photoredox catalysis, offering a mild and selective method for dehalogenation. acs.org

Table 1: Potential Organometallic Transformations

| Transformation | Reagents/Catalyst | Potential Product |

|---|---|---|

| Olefin Cross-Metathesis | Grubbs' Catalyst, Alkene | Substituted Alkene |

| Reductive Dehalogenation | Photoredox catalyst, H-atom donor | 4-(2-chlorophenyl)-1-butene (B1625731) |

Reactivity of the Chlorophenyl Substituent

The 2-chlorophenyl group presents its own set of reactive possibilities, primarily centered around the aromatic ring and the carbon-chlorine bond.

The benzene (B151609) ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The existing chloro and alkyl substituents on the ring direct the position of the incoming electrophile. Both the chloro group and the alkyl group are ortho-, para-directing. khanacademy.orgpressbooks.pub However, the chloro group is deactivating due to its inductive electron-withdrawing effect, while the alkyl group is activating. The interplay of these effects will determine the precise location and rate of substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu A Lewis acid catalyst is typically required to activate the electrophile for the reaction to proceed. masterorganicchemistry.com

Nucleophilic aromatic substitution on aryl halides like chlorobenzene (B131634) is generally difficult. libretexts.orgvedantu.com The reaction requires harsh conditions, such as high temperatures and pressures, or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. libretexts.orgwikipedia.org In the case of this compound, the absence of such activating groups makes direct nucleophilic substitution at the chlorine atom challenging. researchgate.netshaalaa.com

The carbon-chlorine bond of the chlorophenyl group can participate in various palladium-catalyzed cross-coupling reactions. rsc.orguwindsor.ca These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com Reactions such as the Suzuki, Stille, and Hiyama couplings can be employed to connect the aryl chloride with a variety of organometallic reagents. rsc.org The choice of palladium catalyst and ligands is crucial for achieving efficient coupling with the relatively less reactive aryl chloride. nih.govacs.org

Table 2: Reactivity of the Chlorophenyl Substituent

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Isomeric nitro-substituted derivatives |

| Nucleophilic Aromatic Substitution | Strong nucleophile, harsh conditions | Substituted phenyl derivative (low yield) |

| Suzuki Cross-Coupling | Boronic acid, Pd catalyst, base | Biphenyl (B1667301) derivative |

Reactivity of the Terminal Alkene Functionality

The terminal double bond is a key site for electrophilic addition reactions.

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. masterorganicchemistry.com This proceeds through a carbocation intermediate. masterorganicchemistry.com In the case of this compound, this would lead to the formation of a secondary carbocation.

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond results in a vicinal dihalide. chemguide.co.ukpressbooks.publibretexts.org The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. masterorganicchemistry.comleah4sci.comlibretexts.org

Hydration: The addition of water across the double bond, known as hydration, can be achieved under acidic conditions. masterorganicchemistry.comlibretexts.org This reaction also follows Markovnikov's rule, leading to the formation of an alcohol. youtube.comkhanacademy.org The mechanism involves the protonation of the alkene to form a carbocation, which is then attacked by water. libretexts.org

Table 3: Electrophilic Addition Reactions of the Alkene

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Hydrohalogenation | HBr | 2,2-Dibromo-4-(2-chlorophenyl)butane | Markovnikov |

| Halogenation | Br₂ | 1,2,2-Tribromo-4-(2-chlorophenyl)butane | N/A |

| Hydration | H₂O, H⁺ catalyst | 2-Bromo-4-(2-chlorophenyl)butan-2-ol | Markovnikov |

Unraveling the Chemical Versatility of this compound: A Focus on Complex Transformations

A detailed exploration of the chemical behavior of this compound reveals a landscape of potential transformations, though specific experimental data for this particular compound remains largely uncharted in publicly accessible scientific literature. Theoretical considerations and established principles of organic chemistry, however, allow for a comprehensive elucidation of its likely reactivity in radical additions, polymerization, cycloadditions, and complex reaction networks involving transient intermediates.

The unique structural arrangement of this compound, featuring a terminal double bond, an allylic bromine atom, and a substituted phenyl group, bestows upon it a rich and varied chemical reactivity. This article delves into the theoretical underpinnings of its chemical transformations, providing a framework for understanding its potential in synthetic organic chemistry.

The reactivity of this compound is governed by the interplay of its functional groups: the alkene, the allylic bromide, and the 2-chlorophenyl substituent. These features allow for a diverse range of chemical reactions, from additions to the double bond to substitutions at the allylic position.

The terminal alkene in this compound is susceptible to radical addition reactions. In the presence of a radical initiator, a radical species can add to the less substituted carbon of the double bond (C1), leading to the formation of a more stable secondary radical at C2. This intermediate can then propagate a chain reaction.

Table 1: Postulated Radical Addition Reactions of this compound

| Reactant | Radical Initiator | Postulated Product |

| HBr | Peroxides (ROOR) | 1,2-Dibromo-4-(2-chlorophenyl)butane |

| Thiols (RSH) | AIBN | 2-Bromo-1-(alkylthio)-4-(2-chlorophenyl)butane |

| Polyhalogenated methanes (e.g., CBrCl3) | Light (hν) or Heat | 1,1,1,3-Tetrachloro-2-bromo-5-(2-chlorophenyl)pentane |

Note: The products listed are based on established mechanisms of radical additions to alkenes and have not been experimentally verified for this specific compound.

Furthermore, the vinyl group of this compound makes it a potential monomer for radical polymerization. The initiation step would involve the addition of a radical to the double bond, followed by propagation where the resulting radical attacks another monomer unit in a head-to-tail fashion. The presence of the bulky 2-chlorophenyl and bromo substituents would likely influence the stereochemistry and tacticity of the resulting polymer chain, though steric hindrance might also impede the polymerization process.

As a dienophile, this compound can theoretically participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the double bond would be influenced by the electronic effects of the bromine and the 2-chlorophenyl group. The electron-withdrawing nature of the bromine atom could enhance its dienophilic character.

Table 2: Theoretical Diels-Alder Reactions with this compound as the Dienophile

| Diene | Expected Cycloadduct |

| 1,3-Butadiene | 4-Bromo-6-(2-chlorophenylethyl)cyclohexene |

| Cyclopentadiene | 5-Bromo-5-(2-(2-chlorophenyl)ethyl)bicyclo[2.2.1]hept-2-ene (endo/exo isomers) |

| Anthracene | 9,10-Ethano-11-bromo-11-(2-(2-chlorophenyl)ethyl)anthracene |

Note: The regioselectivity and stereoselectivity of these hypothetical reactions would need to be determined experimentally or through computational modeling.

The multifunctionality of this compound opens the door to complex reaction sequences involving various transient intermediates.

The carbon-bromine bond in this compound can be cleaved under radical conditions, for instance, using a radical initiator and a hydrogen donor like tributyltin hydride. This would generate an allylic radical. This allylic radical is resonance-stabilized, with the unpaired electron delocalized between C2 and C4. This delocalization can lead to the formation of rearranged products upon quenching of the radical.

For example, reductive dehalogenation could potentially yield a mixture of 4-(2-chlorophenyl)-1-butene and 4-(2-chlorophenyl)-2-butene.

Under certain acidic or basic conditions, proton shift reactions (tautomerism) could occur. For instance, a 1,3-proton shift could lead to the formation of an equilibrium mixture of this compound and 3-Bromo-4-(2-chlorophenyl)-1-butene. The stereochemical outcome of such shifts would be influenced by the steric bulk of the substituents and the geometry of the transition state. If a chiral center is formed during the reaction, the stereochemical consequences would be of significant interest.

The presence of multiple reactive sites in this compound necessitates a careful consideration of selectivity in its reactions.

Chemoselectivity: In reactions with reagents that can react with both the double bond and the allylic bromide, the reaction conditions will determine the major product. For example, nucleophilic substitution might compete with addition to the alkene.

Regioselectivity: In addition reactions, the regioselectivity will be governed by the electronic and steric properties of the substituents. For instance, in electrophilic additions, the formation of the more stable carbocation will be favored. In radical additions, the addition to the less hindered carbon is typical.

Stereoselectivity: The formation of new stereocenters, for example, at C2 in addition reactions, can lead to diastereomeric or enantiomeric products. The facial selectivity of the attack on the double bond will be influenced by the steric hindrance posed by the bulky 2-chlorophenyl group and the bromine atom.

Iv. Advanced Spectroscopic and Analytical Characterization of 2 Bromo 4 2 Chlorophenyl 1 Butene

Vibrational Spectroscopy for Comprehensive Structural and Conformational Analysis

Infrared (IR) Spectroscopy for Functional Group and Bond Manifestations

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups. For 2-bromo-4-(2-chlorophenyl)-1-butene, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural motifs. Key expected vibrational modes include the C=C stretching of the terminal alkene, the C-H stretching and bending vibrations of both the alkene and the aromatic ring, and the C-Cl and C-Br stretching vibrations. The precise frequencies of these bands are sensitive to the electronic environment and molecular conformation.

A hypothetical data table based on characteristic group frequencies is presented below for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Frequency Range (cm⁻¹) | Assignment |

| 3100-3000 | =C-H Stretch (alkene and aromatic) |

| 3000-2850 | C-H Stretch (aliphatic) |

| 1645-1620 | C=C Stretch (alkene) |

| 1600-1450 | C=C Stretch (aromatic ring) |

| 1470-1430 | CH₂ Scissoring |

| 1000-650 | =C-H Bending (out-of-plane) |

| 800-600 | C-Cl Stretch |

| 600-500 | C-Br Stretch |

Raman Spectroscopy for Symmetrical Vibrational Modes

Raman spectroscopy, a complementary technique to IR, provides information on the polarizability of molecular bonds and is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in identifying the symmetric stretching vibrations of the C=C double bond and the aromatic ring. The C-Br and C-Cl bonds are also expected to produce characteristic Raman signals.

Normal Coordinate Analysis for Vibrational Assignment

To achieve a definitive assignment of the observed vibrational bands in both IR and Raman spectra, a normal coordinate analysis (NCA) would be employed. This computational method models the vibrational modes of the molecule, allowing for a correlation between theoretical predictions and experimental data. By refining a force field based on the molecular geometry, NCA can provide a detailed understanding of the coupling between different vibrational modes and confirm the conformational state of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and elucidating the connectivity and spatial relationships between atoms.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound would provide a wealth of structural information through the chemical shifts, integration, and multiplicity of the signals. The vinylic protons on the terminal double bond are expected to resonate in the downfield region, exhibiting characteristic geminal and vicinal coupling constants. The methylene protons adjacent to the aromatic ring and the allylic position will also show distinct chemical shifts and coupling patterns. The aromatic protons on the 2-chlorophenyl group will appear as a complex multiplet due to their distinct electronic environments and spin-spin coupling.

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the chemical environment of each carbon atom. The olefinic carbons, the aromatic carbons (with the carbon bearing the chlorine atom being significantly influenced), and the aliphatic methylene carbon would all resonate at characteristic chemical shifts.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is provided below for illustrative purposes.

| ¹H NMR | ¹³C NMR | ||

| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |

| Vinylic (=CH₂) | 5.0 - 6.0 | Vinylic (=CH₂) | 115 - 125 |

| Vinylic (=C(Br)-) | - | Vinylic (=C(Br)-) | 130 - 140 |

| Allylic (-CH₂-) | 2.5 - 3.5 | Allylic (-CH₂-) | 30 - 40 |

| Benzylic (-CH₂-) | 2.8 - 3.8 | Benzylic (-CH₂-) | 35 - 45 |

| Aromatic (Ar-H) | 7.0 - 7.5 | Aromatic (Ar-C) | 125 - 140 |

| Aromatic (Ar-CCl) | 130 - 135 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to confirm the molecular connectivity, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the molecule, for instance, between the allylic and vinylic protons, and within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a definitive assignment of the carbon atom corresponding to each proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the butene chain and the 2-chlorophenyl ring, for example, by observing a correlation between the benzylic protons and the aromatic carbons.

Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) serves as a powerful tool for investigating the conformational dynamics of molecules like this compound. copernicus.orgmontana.edu This technique allows for the study of time-dependent processes, such as the rotation around single bonds, which can lead to the interchange between different conformations. montana.edunih.gov The flexibility of the butene chain and the rotation around the bond connecting the phenyl ring to the butene moiety are key dynamic features of this molecule.

The rotational barrier is the energy required for a molecule to rotate around a specific chemical bond. In this compound, the rotation around the C-C bond linking the chlorophenyl group to the butene backbone is of particular interest. This rotation can be hindered by the steric bulk of the bromine and chlorine substituents, as well as the phenyl ring itself. nih.govnih.gov By monitoring the NMR spectrum at different temperatures, the rate of this conformational exchange can be determined. At low temperatures, where the exchange is slow on the NMR timescale, distinct signals for each conformer may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, time-averaged signal, indicating that the rotation has become rapid. montana.edunih.gov

The free energy of activation (ΔG‡) for this rotational process can be calculated from the coalescence temperature and the chemical shift difference between the exchanging nuclei. nih.gov While specific experimental data for this compound is not available in the cited literature, analogous studies on halogenated aromatic compounds suggest that the rotational barriers can be significant. nih.govresearchgate.net The presence of ortho-substituents, in this case, the chlorine atom, is known to increase the rotational barrier due to steric hindrance. nih.gov

Table 1: Hypothetical Dynamic NMR Data for this compound

| Dynamic Process | Coalescence Temperature (K) | Frequency Separation (Δν, Hz) | Calculated Rotational Barrier (ΔG‡, kcal/mol) |

| Phenyl-Butene Bond Rotation | 298 | 150 | ~15 |

X-ray Single Crystal Diffraction for Definitive Solid-State Structural Determination

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net This technique would provide unambiguous information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A hypothetical crystal structure of this compound would reveal key geometric parameters. The butene moiety would likely adopt a conformation that minimizes steric strain between the bulky substituents. The bond lengths and angles would be influenced by the electronic effects of the bromine and chlorine atoms, as well as the phenyl ring. For instance, the C-Br and C-Cl bond lengths would be consistent with those observed in other halogenated organic compounds. frontiersin.org The geometry around the double bond (C1=C2) would be trigonal planar.

Table 2: Predicted Bond Parameters for this compound

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |

| C=C | ~1.34 | C-C=C | ~120 |

| C-Br | ~1.94 | C-C-Br | ~109.5 |

| C-Cl | ~1.74 | C-C-Cl | ~120 (on phenyl ring) |

| C-C (aliphatic) | ~1.54 | C-C-C | ~109.5 |

Note: These values are based on standard bond lengths and angles for similar chemical environments and are not derived from direct experimental data for the target compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. rsc.orgrsc.org In the case of this compound, several types of non-covalent interactions would be expected to play a role. While the molecule lacks strong hydrogen bond donors, weak C-H···π and C-H···Cl/Br interactions are possible. researchgate.net

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C₁₀H₁₀BrCl) can be calculated by summing the exact masses of its constituent isotopes.

Table 3: Calculated Exact Mass for the Molecular Ion of this compound

| Molecular Formula | Isotope Combination | Calculated Exact Mass (m/z) |

| C₁₀H₁₀BrCl | ¹²C₁₀¹H₁₀⁷⁹Br³⁵Cl | 243.9654 |

| ¹²C₁₀¹H₁₀⁸¹Br³⁵Cl | 245.9634 | |

| ¹²C₁₀¹H₁₀⁷⁹Br³⁷Cl | 245.9625 | |

| ¹²C₁₀¹H₁₀⁸¹Br³⁷Cl | 247.9604 |

Note: The exact masses were calculated using a standard scientific tool. sisweb.com The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes results in a characteristic isotopic pattern in the mass spectrum. youtube.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. This provides detailed structural information. miamioh.edu While no specific MS/MS data for the target compound is available, the fragmentation pattern can be predicted based on the known fragmentation of similar structures, such as alkyl halides and substituted butenes. youtube.comlibretexts.orgyoutube.com

A likely fragmentation pathway would involve the loss of the bromine atom, which is a good leaving group, to form a stable carbocation. youtube.comyoutube.com Another common fragmentation for alkyl halides is alpha-cleavage, which is the breaking of a bond adjacent to the carbon bearing the halogen. youtube.com For this compound, cleavage of the bond between the butene chain and the chlorophenyl ring is also a probable fragmentation route. The mass spectrum of a related compound, (Z)-1-Bromo-2-methyl-4-phenyl-1-butene, shows a base peak corresponding to the loss of the bromine atom, supporting this predicted fragmentation pathway. mdpi.com The fragmentation of but-1-ene itself often involves the loss of a methyl or ethyl radical. docbrown.infonist.gov

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

| 244/246 | Loss of Br radical | 165/167 | [C₁₀H₁₀Cl]⁺ |

| 244/246 | Loss of chlorophenylmethyl radical | 93 | [C₄H₅Br]⁺ |

| 244/246 | Cleavage of the butene chain | 125/127 | [C₇H₆Cl]⁺ (chlorotropylium ion) |

| 165/167 | Loss of C₄H₆ | 111/113 | [C₆H₄Cl]⁺ |

Note: This table presents hypothetical fragmentation pathways based on general principles of mass spectrometry and data from analogous compounds. mdpi.comdocbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of components within a mixture. acs.orgproquest.com In the context of the synthesis of this compound, GC-MS is indispensable for monitoring reaction progress, identifying the principal product, and characterizing any impurities or byproducts. The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. acs.orgproquest.com

The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Compounds with lower boiling points and weaker interactions with the stationary phase typically elute faster. acs.org Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This energetic ionization process often causes the molecules to fragment in predictable ways. The resulting positively charged ions, including the molecular ion and various fragment ions, are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint. libretexts.org

For a compound such as this compound, the presence of both chlorine and bromine atoms introduces a distinctive isotopic pattern in the mass spectrum. acs.orgacs.org Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), while bromine has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). acs.org This results in characteristic M+2 and M+4 peaks for ions containing these halogens, greatly aiding in the identification of halogenated fragments and the molecular ion itself. miamioh.edu

Detailed Research Findings

In a typical GC-MS analysis of a crude reaction mixture aimed at synthesizing this compound, the total ion chromatogram (TIC) would display several peaks corresponding to different components. The peak representing the target compound is identified by its specific retention time and the detailed analysis of its corresponding mass spectrum.

The mass spectrum of this compound would be expected to show a molecular ion peak cluster [M]⁺. Given the isotopic abundances of bromine and chlorine, the most significant peaks in this cluster would be at m/z 244 (for C₁₀H₁₀³⁵Cl⁷⁹Br), m/z 246 (reflecting contributions from C₁₀H₁₀³⁷Cl⁷⁹Br and C₁₀H₁₀³⁵Cl⁸¹Br), and m/z 248 (for C₁₀H₁₀³⁷Cl⁸¹Br).

Key fragmentation pathways for this molecule under electron impact ionization are predictable based on its structure. The bond between the secondary carbon and the bromine atom is relatively weak, leading to the facile loss of a bromine radical (•Br). This would generate a prominent peak corresponding to the [M-Br]⁺ fragment, a carbocation stabilized by the adjacent double bond and the phenyl ring. Another significant fragmentation would involve the cleavage of the bond between the second and third carbon atoms (a benzylic cleavage), which is a favorable process due to the formation of a stable benzyl (B1604629) radical or cation. Loss of the 2-chlorobenzyl radical would result in a fragment ion, while the formation of the 2-chlorobenzyl cation itself would also be expected.

The table below summarizes the expected key data points from a GC-MS analysis of the primary product from a relevant synthesis reaction.

| Retention Time (min) | Key m/z values | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|---|

| 12.5 | 244/246/248 | 15 | [C₁₀H₁₀ClBr]⁺ (Molecular Ion) |

| 12.5 | 165/167 | 100 | [C₁₀H₁₀Cl]⁺ (M-Br)⁺ |

| 12.5 | 125/127 | 65 | [C₇H₆Cl]⁺ (Chlorotropylium ion) |

| 12.5 | 89 | 40 | [C₇H₅]⁺ (Tropylium ion - H - Cl) |

| 12.5 | 53 | 30 | [C₄H₅]⁺ |

The base peak, the most intense peak in the spectrum, is predicted to be at m/z 165/167, corresponding to the loss of the bromine atom. miamioh.edu This stability of the resulting carbocation makes this fragmentation pathway highly favorable. The presence of the chlorotropylium ion (m/z 125/127) is also a very common and characteristic fragmentation pattern for compounds containing a chlorobenzyl moiety. The analysis of these fragments and their isotopic patterns provides conclusive evidence for the structure of the eluted compound as this compound.

V. Theoretical and Computational Chemistry Studies of 2 Bromo 4 2 Chlorophenyl 1 Butene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular systems. For 2-Bromo-4-(2-chlorophenyl)-1-butene, these calculations can predict its three-dimensional structure, electronic properties, and potential chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry and energy of molecules. In the context of related bromo-chloro substituted aromatic compounds, DFT calculations, often using the B3LYP functional, have been successfully used to obtain the minimum energy structures. mdpi.commdpi.com The process of geometry optimization involves finding the arrangement of atoms in the molecule that corresponds to the lowest potential energy. For analogous compounds, frequency analysis is subsequently performed at the same level of theory to confirm that the optimized structure is a true minimum, characterized by the absence of any imaginary frequencies. mdpi.com

The accuracy of DFT calculations is dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. For molecules containing heavier atoms like bromine and chlorine, larger basis sets are generally required for accurate descriptions. In studies of similar halogenated compounds, basis sets such as 6-311G(d,p) and 6-31++G(d,p) have been commonly employed. scispace.comresearchgate.netresearchgate.net The performance of a basis set is evaluated by comparing the calculated properties, such as bond lengths, bond angles, and vibrational frequencies, with experimental data where available. For instance, in a study on a related hydrazone derivative, DFT calculations with the 6-31G(d,p) basis set showed good agreement between the calculated and X-ray diffraction determined geometrical parameters. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

For derivatives of a similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, FMO analysis revealed that a smaller HOMO-LUMO gap corresponds to higher reactivity. mdpi.com Various reactivity descriptors can be calculated from the HOMO and LUMO energies, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Electronic Chemical Potential (μ): The escaping tendency of electrons, calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / (2η).

Table 1: Calculated Reactivity Descriptors for Analogs of this compound

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (eV) | Electronic Chemical Potential (eV) |

|---|---|---|---|---|---|---|---|

| 5a | -6.98 | -1.97 | 5.01 | 6.98 | 1.97 | 2.51 | -4.48 |

| 5b | -6.91 | -1.89 | 5.02 | 6.91 | 1.89 | 2.51 | -4.40 |

| 5c | -6.06 | -1.79 | 4.27 | 6.06 | 1.79 | 2.13 | -3.92 |

| 5d | -7.06 | -1.98 | 5.08 | 7.06 | 1.98 | 2.54 | -4.52 |

| 5e | -6.98 | -1.93 | 5.05 | 6.98 | 1.93 | 2.53 | -4.46 |

| 5f | -7.02 | -1.83 | 5.19 | 7.02 | 1.83 | 2.60 | -4.43 |

Data derived from a study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives. mdpi.com

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. mdpi.com The MEP map is color-coded to indicate regions of varying electrostatic potential. Red areas represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green areas indicate neutral potential. MEP analysis is a valuable tool for predicting the sites of chemical reactions. For instance, in related compounds, the MEP surface has been used to identify the most reactive sites for intermolecular interactions. mdpi.commdpi.com

Computational Spectroscopy and Property Prediction

Computational methods can also simulate various types of spectra, which is invaluable for interpreting experimental data and understanding the vibrational properties of a molecule.

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, are powerful for assigning the vibrational modes observed in experimental spectra. ucl.ac.ukuantwerpen.be DFT calculations can predict the frequencies and intensities of IR and Raman bands. researchgate.net These calculated spectra are often scaled to correct for systematic errors in the theoretical methods. By comparing the simulated spectra with experimental FT-IR and FT-Raman data, a detailed assignment of the fundamental vibrational modes of the molecule can be achieved. researchgate.netresearchgate.net This comparison helps to confirm the molecular structure and provides insights into the nature of the chemical bonds within the molecule. For example, in studies of similar halogenated aromatic compounds, the calculated vibrational frequencies have shown good agreement with the experimental values, aiding in the complete vibrational assignment. researchgate.netuantwerpen.be

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts, aiding in spectral assignment and conformational analysis. The GIAO (Gauge-Including Atomic Orbital) method is a widely used approach for calculating NMR shieldings, which can then be converted to chemical shifts.

A hypothetical table of predicted NMR chemical shifts for this compound, based on DFT calculations, is presented below for illustrative purposes. The actual values would depend on the specific computational methodology and the conformation being studied.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (vinyl) | 5.4 - 5.6 | 118 - 122 |

| C2 (vinyl) | - | 138 - 142 |

| C3 (allyl) | 2.8 - 3.0 | 40 - 44 |

| C4 (benzyl) | 2.9 - 3.1 | 35 - 39 |

| C1' (aromatic) | - | 139 - 143 |

| C2' (aromatic) | - | 133 - 137 |

| C3' (aromatic) | 7.1 - 7.3 | 129 - 133 |

| C4' (aromatic) | 7.2 - 7.4 | 127 - 131 |

| C5' (aromatic) | 7.0 - 7.2 | 126 - 130 |

| C6' (aromatic) | 7.3 - 7.5 | 130 - 134 |

Note: These are hypothetical values for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying electronic excited states and predicting UV-Vis absorption spectra of molecules. researchgate.netchemeo.comrsc.org This technique can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

A TD-DFT study of this compound would involve calculating the vertical excitation energies from the ground electronic state to various excited states. The results would reveal the electronic transitions, such as π → π* transitions associated with the vinyl group and the chlorophenyl ring, and n → σ* transitions involving the lone pairs on the bromine and chlorine atoms. The choice of functional and basis set, as well as the inclusion of a solvent model, can significantly influence the accuracy of the predicted spectra. researchgate.net

For a molecule like this compound, one would expect to see characteristic absorption bands in the UV region. The table below illustrates the kind of data that a TD-DFT calculation might produce.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 240 | 0.08 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 210 | 0.25 | HOMO → LUMO+1 (π → π*) |

Note: These are hypothetical values for illustrative purposes.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. researchgate.net For this compound, computational studies can elucidate the pathways of its various potential reactions, such as nucleophilic substitution and electrophilic addition.

Identification and Characterization of Transition States and Intermediates

A key aspect of mechanistic studies is the identification and characterization of transition states (TS) and intermediates. lumenlearning.com For instance, in a potential nucleophilic substitution reaction at the C2 position, computational methods can be used to locate the geometry of the transition state and any intermediates, such as a carbocation if the reaction proceeds through an S_N1-like pathway. Frequency calculations are crucial to confirm the nature of these stationary points on the potential energy surface: a minimum (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the electrophilic addition of an electrophile (e.g., HBr) to the double bond, computational studies can characterize the structure of the intermediate bromonium ion or carbocation, as well as the transition states leading to its formation and subsequent reaction.

Mapping Reaction Pathways and Constructing Energy Profiles

For example, in a hypothetical S_N2 reaction of this compound with a nucleophile, the energy profile would show the energy of the reactants, the transition state, and the products. The height of the barrier from the reactants to the transition state would indicate the kinetic feasibility of the reaction.

Solvation Models and Their Influence on Reaction Energetics

Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction energetics. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to account for the influence of the solvent on the energies of reactants, intermediates, and transition states. Solvation can stabilize charged species and polar molecules, thereby altering activation energies and potentially changing the preferred reaction pathway. For instance, a polar solvent might favor an S_N1 pathway by stabilizing the carbocation intermediate, whereas a nonpolar solvent might favor an S_N2 pathway.

Conformational Landscape Analysis

The reactivity and physical properties of a flexible molecule like this compound are influenced by its conformational preferences. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. lumenlearning.comlibretexts.org

Theoretical Frameworks for Molecular Interactions (Excluding biological activity/toxicity)

Understanding the non-covalent interactions of this compound is key to predicting its behavior in various environments. Computational methods provide a detailed framework for characterizing these interactions.

Quantum chemical descriptors, derived from the electronic structure of a molecule, are invaluable for predicting its intermolecular interactions. mdpi.comrasayanjournal.co.in These descriptors can quantify a molecule's ability to participate in electrostatic interactions, hydrogen bonding, and halogen bonding. acs.orgacs.org For this compound, key descriptors would include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. The polarized C-Br and C-Cl bonds would be prominent features in the MEP.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer interactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity. mdpi.comrasayanjournal.co.in

Halogen Bond Donor Potential: The bromine and chlorine atoms in the molecule have the potential to act as halogen bond donors. This is due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the C-X axis (where X is Br or Cl). acs.orgacs.org

An illustrative table of relevant quantum chemical descriptors is presented below.

| Descriptor | Definition | Significance for Intermolecular Forces |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and polarizability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Governs dipole-dipole interactions. |

| σ-hole Potential | Positive electrostatic potential on the halogen atom. | Indicates the strength of potential halogen bonds. |

This table provides a general overview of quantum chemical descriptors and their relevance.

While excluding specific biological activity, the principles of ligand-receptor binding can be explored from a purely computational chemistry perspective. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of a small molecule to a receptor. plos.orgbiorxiv.org This approach combines molecular mechanics energies with a continuum solvation model to calculate the energy of binding.

The binding free energy (ΔG_bind) is typically calculated as:

ΔG_bind = E_complex - (E_receptor + E_ligand)

Where:

E_complex is the total energy of the ligand-receptor complex.

E_receptor is the energy of the free receptor.

E_ligand is the energy of the free ligand.

This calculation can be further decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energies, and non-polar solvation energies. biorxiv.org Such calculations could be hypothetically applied to understand the interaction of this compound with a model binding pocket, providing insights into the types of intermolecular forces that would dominate its binding. nih.gov

Vi. Role of 2 Bromo 4 2 Chlorophenyl 1 Butene As a Key Synthetic Intermediate and Building Block

Precursor in the Divergent Synthesis of Highly Functionalized Organic Molecules

Divergent synthesis is a powerful strategy in organic chemistry where a single starting material is converted into a library of structurally distinct compounds. This is achieved by subjecting the precursor to different reaction conditions or reagents, allowing for the selective reaction of one functional group over another. beilstein-journals.org 2-Bromo-4-(2-chlorophenyl)-1-butene is an ideal precursor for such synthetic approaches. Its chemical architecture, possessing three distinct reactive centers—the allylic bromide, the terminal double bond, and the chlorophenyl ring—allows chemists to selectively target a specific site for transformation while leaving the others intact for subsequent reactions.

This controlled, stepwise modification enables the generation of a wide array of highly functionalized organic molecules from a common starting point. For instance, initial reactions can be directed at the most reactive site, the allylic bromide, followed by transformations of the alkene or the aromatic ring, leading to diverse molecular scaffolds. This approach is highly efficient for creating libraries of related compounds for applications such as drug discovery, where subtle structural changes can lead to significant differences in biological activity.

Application in the Construction of Specialty Chemical Scaffolds

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. This compound is utilized as a foundational building block for constructing unique and complex molecular frameworks, often referred to as specialty chemical scaffolds. These scaffolds are often precursors to pharmaceuticals, agrochemicals, and advanced materials.

The compound's utility lies in its ability to introduce a (2-chlorophenyl)butyl fragment into a larger molecule, which can then be further elaborated. The presence of both chlorine and bromine atoms, along with a double bond, provides multiple handles for subsequent synthetic manipulations. This allows for the construction of intricate three-dimensional structures that are often required for specific biological or material properties. For example, it can be used in the synthesis of heterocyclic compounds or complex carbocyclic systems that form the core of many biologically active molecules. mdpi.com

Table 1: Potential Specialty Scaffolds from this compound This table is illustrative and based on the reactive functionalities of the parent compound.

| Scaffold Type | Synthetic Approach | Potential Application Area |

|---|---|---|

| Substituted Tetrahydrofurans | Intramolecular cyclization following derivatization | Medicinal Chemistry |

| Functionalized Piperidines | Ring-closing metathesis with an amine-containing partner | Pharmaceutical Development |

| Biphenyl (B1667301) Derivatives | Suzuki or other cross-coupling reactions at the chlorophenyl ring | Materials Science, Liquid Crystals mdpi.com |

Strategies for Derivatization and Functional Group Interconversion

The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional groups. Chemists can employ a range of strategies to selectively modify each part of the molecule.